(S)-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride
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Overview
Description
(S)-3-(PYRROLIDIN-2-YLMETHYL)PYRIDINE 2HCL is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(PYRROLIDIN-2-YLMETHYL)PYRIDINE 2HCL typically involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This method is efficient and can be carried out under mild conditions without the use of metals.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using microchannel reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(PYRROLIDIN-2-YLMETHYL)PYRIDINE 2HCL undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce pyrrolidine derivatives .
Scientific Research Applications
(S)-3-(PYRROLIDIN-2-YLMETHYL)PYRIDINE 2HCL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-(PYRROLIDIN-2-YLMETHYL)PYRIDINE 2HCL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine scaffold and are used in organic synthesis and pharmaceutical chemistry.
Imidazo[1,5-a]pyridine derivatives: These compounds are known for their luminescent properties and versatility in various applications.
Uniqueness
(S)-3-(PYRROLIDIN-2-YLMETHYL)PYRIDINE 2HCL is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C10H16Cl2N2 |
---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
3-[[(2S)-pyrrolidin-2-yl]methyl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-3-9(8-11-5-1)7-10-4-2-6-12-10;;/h1,3,5,8,10,12H,2,4,6-7H2;2*1H/t10-;;/m0../s1 |
InChI Key |
SNVVKNGYBOQTCB-XRIOVQLTSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CN=CC=C2.Cl.Cl |
Canonical SMILES |
C1CC(NC1)CC2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
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